molecular formula C26H27N3O6S B2521382 N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide CAS No. 1025032-66-9

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide

Cat. No.: B2521382
CAS No.: 1025032-66-9
M. Wt: 509.58
InChI Key: JBFVHXKRCJKUFK-UHFFFAOYSA-N
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Description

    Reagents: Tosyl chloride, base (e.g., triethylamine).

    Conditions: The reaction is performed at room temperature in an organic solvent such as dichloromethane.

  • Coupling with 4-Methylbenzamide

      Reagents: 4-methylbenzoyl chloride, base (e.g., pyridine).

      Conditions: The reaction is carried out at low temperatures to prevent side reactions.

  • Industrial Production Methods

    For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

      Continuous Flow Chemistry: To enhance reaction efficiency and control.

      Automated Synthesis: Using robotic systems to handle multiple steps with precision.

      Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide typically involves multiple steps:

    • Formation of the Furan-2-carbonyl Piperazine Intermediate

        Reagents: Furan-2-carboxylic acid, piperazine, coupling agents (e.g., EDC, DCC).

        Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or DMF, under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

        Conditions: Typically carried out in acidic or basic media.

        Products: Oxidized derivatives of the furan ring or the piperazine moiety.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted in anhydrous solvents under inert atmosphere.

        Products: Reduced forms of the carbonyl groups.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Often performed in polar aprotic solvents.

        Products: Substituted derivatives at the furan or benzamide positions.

    Common Reagents and Conditions

      Solvents: Dichloromethane, DMF, THF.

      Catalysts: Acid or base catalysts depending on the reaction type.

      Temperature: Reactions can range from -78°C (for sensitive intermediates) to reflux conditions.

    Scientific Research Applications

    Chemistry

      Synthesis of Derivatives: Used as a building block for creating a variety of derivatives with potential biological activity.

      Catalysis: Acts as a ligand in metal-catalyzed reactions.

    Biology

      Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

      Receptor Binding: May interact with specific receptors in biological systems.

    Medicine

    Industry

      Pharmaceuticals: Used in the development of new drugs.

    Mechanism of Action

    The mechanism by which N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide exerts its effects involves:

      Molecular Targets: Likely targets include enzymes and receptors involved in disease pathways.

      Pathways: May interfere with metabolic pathways or signal transduction mechanisms.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    • Structural Complexity : The combination of furan, piperazine, and benzamide moieties makes it unique.
    • Potential Applications : Its diverse applications in medicinal chemistry and industry set it apart from similar compounds.

    This detailed overview provides a comprehensive understanding of N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide, highlighting its synthesis, reactions, applications, and unique features

    Properties

    IUPAC Name

    N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H27N3O6S/c1-18-5-9-20(10-6-18)23(30)27-24(36(33,34)21-11-7-19(2)8-12-21)26(32)29-15-13-28(14-16-29)25(31)22-4-3-17-35-22/h3-12,17,24H,13-16H2,1-2H3,(H,27,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JBFVHXKRCJKUFK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H27N3O6S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    509.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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